[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride
Description
Properties
IUPAC Name |
[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N4.ClH/c9-5-1-4(8(10,11)12)3-16-6(2-13)14-15-7(5)16;/h1,3H,2,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKLVCXDBNCPFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=C(N2C=C1C(F)(F)F)CN)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Triazolopyridine Core: The initial step involves the formation of the triazolopyridine core through a cyclization reaction. This can be achieved by reacting a suitable pyridine derivative with hydrazine and a trifluoromethylating agent under controlled conditions.
Chlorination: The next step involves the introduction of a chlorine atom at the 8th position of the triazolopyridine ring. This can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amination: The final step involves the introduction of the methanamine group at the 3rd position of the triazolopyridine ring. This can be achieved by reacting the chlorinated triazolopyridine with a suitable amine under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Pharmacological Applications
-
Neurological Disorders :
- The compound has been identified as a positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). This receptor is pivotal in regulating glutamatergic neurotransmission and is implicated in various neurological and psychiatric disorders including schizophrenia and anxiety disorders. Its modulation may help restore balance in glutamate signaling pathways disrupted in these conditions .
-
Anticancer Activity :
- Recent studies have indicated that derivatives of triazolo-pyridines exhibit cytotoxic properties against various cancer cell lines. For instance, compounds based on the triazolo-pyridine scaffold have shown promise in inhibiting indoleamine 2,3-dioxygenase (IDO1), an enzyme linked to tumor immune evasion . The mechanism involves interaction with heme groups in IDO1, suggesting a targeted approach to cancer therapy.
- Antimicrobial Properties :
Case Study 1: Modulation of mGluR2
A study explored the effects of various triazolo-pyridine derivatives on mGluR2 activity. The results indicated that compounds similar to 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride significantly enhanced receptor activity in vitro, suggesting potential therapeutic benefits for treating glutamate-related disorders.
Case Study 2: Anticancer Activity Against A375 Melanoma Cells
In vitro assays conducted on A375 melanoma cells revealed that compounds derived from the triazolo-pyridine scaffold exhibited significant cytotoxicity. The IC50 values were determined through dose-response experiments, demonstrating the compound's potential as an anticancer agent .
Mechanism of Action
The mechanism of action of [8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This modulation can result in changes in cellular processes, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride
- Molecular Formula : C₈H₇Cl₂F₃N₄ (hydrochloride salt)
- Molecular Weight : 287.07 g/mol
- CAS Registry Number : 1052547-28-0
- Key Features : The compound consists of a triazolo[4,3-a]pyridine core substituted with chloro (Cl) and trifluoromethyl (CF₃) groups at positions 8 and 6, respectively, and a primary amine (-CH₂NH₂) at position 3. The hydrochloride salt enhances aqueous solubility, critical for pharmacological applications .
Structural and Functional Analogues
The following table summarizes key analogues and their distinguishing features:
Pharmacological and Physicochemical Comparisons
Electron-Withdrawing Effects :
- The Cl and CF₃ groups in the reference compound enhance electrophilicity, stabilizing interactions with electron-rich biological targets (e.g., enzymes or receptors) . Analogues lacking these groups (e.g., {6-Methyl-...} in ) show reduced binding affinity in preliminary assays.
Solubility and Bioavailability: The hydrochloride salt form of the reference compound significantly improves aqueous solubility compared to its free base ( vs. 5).
Metabolic Stability :
- The ethylamine derivative () may undergo slower hepatic metabolism than the methylamine-containing reference compound, prolonging its half-life .
Lipophilicity and Distribution :
- Compounds with additional halogens (e.g., ) or bulkier substituents (e.g., –16) demonstrate increased logP values, favoring blood-brain barrier penetration but risking off-target effects .
Biological Activity
[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the current knowledge regarding its biological properties, mechanisms of action, and applications in various fields.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C9H9ClF3N4 |
| Molecular Weight | 301.1 g/mol |
| CAS Number | 1177299-79-4 |
| IUPAC Name | 1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine hydrochloride |
| Appearance | Powder |
Anticancer Properties
Research indicates that compounds containing the triazole moiety exhibit anticancer activity. Specifically, derivatives of triazolo-pyridines have been studied for their ability to inhibit various kinases involved in cancer progression. For instance, studies have shown that related compounds can selectively inhibit c-Met protein kinase, which is implicated in several cancer types including non-small cell lung cancer and renal cell carcinoma .
The proposed mechanism of action for this compound includes:
- Kinase Inhibition : The compound may act as a competitive inhibitor of c-Met and other receptor tyrosine kinases.
- GABA Modulation : Some studies suggest potential allosteric modulation of GABA receptors, which could influence neuropharmacological pathways .
Case Studies
- Inhibition of c-Met Kinase : A study demonstrated that triazole derivatives showed IC50 values in the low nanomolar range for c-Met inhibition. This suggests that this compound could be a lead compound for developing targeted cancer therapies .
- Neuropharmacological Effects : In vivo studies indicated that similar compounds exhibited anxiolytic effects in rodent models by modulating GABAergic activity. This opens avenues for exploring the compound's potential in treating anxiety disorders .
Research Findings
Recent research has focused on synthesizing and characterizing derivatives to enhance biological activity and selectivity. For example:
- A study highlighted the synthesis of various substituted triazolo-pyridine derivatives that showed improved potency against c-Met and favorable pharmacokinetic profiles in animal models .
- Another investigation into structure-activity relationships (SAR) revealed that specific substitutions on the triazole ring significantly impacted both kinase inhibition and selectivity profiles .
Q & A
Q. What are the key synthetic routes for preparing [8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride?
The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. Evidence suggests that triazolo[4,3-a]pyridine derivatives often undergo substitution at the C-6 position when reacted with chlorosulfonic acid or thionyl chloride, as demonstrated in pyrimidine analogs . For example, hydrazide intermediates (e.g., 6-chloropyridin-3-yl acetic acid hydrazide) can be reacted with aldehydes or thioglycolic acid to form triazole rings, followed by functionalization with trifluoromethyl groups . Key steps include:
- Substitution at C-6 : Chlorosulfonation or halogenation to introduce chlorine.
- Triazole ring formation : Cyclization using hydrazides or thiourea derivatives.
- Trifluoromethyl introduction : Electrophilic substitution or coupling with CF₃-containing reagents.
Q. What spectroscopic and analytical methods are recommended for structural characterization?
A combination of techniques is essential:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and proton environments (e.g., distinguishing between triazole and pyridine protons) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry, particularly for trifluoromethyl and chlorine positions .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- Elemental Analysis : Confirm purity and stoichiometry .
Q. What storage conditions are optimal for maintaining the compound’s stability?
Store at 2–8°C in a dry, airtight container under inert gas (e.g., nitrogen) to prevent hydrolysis or decomposition. Avoid exposure to light, as UV radiation may degrade the triazole ring .
Advanced Research Questions
Q. How can researchers optimize reaction yields when competing substitution pathways occur during synthesis?
Competing substitutions (e.g., at C-6 vs. C-8) are mitigated by:
- Temperature control : Lower temperatures (0–10°C) favor selective substitution at C-6 in triazolo[4,3-a]pyridines .
- Catalyst selection : Use Lewis acids (e.g., AlCl₃) to direct electrophilic attack to the trifluoromethyl-bearing position .
- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance nucleophilicity at specific sites .
- Real-time monitoring : Thin-layer chromatography (TLC) or in situ IR spectroscopy to track reaction progress .
Q. How does the trifluoromethyl group influence the compound’s electronic properties and pharmacological activity?
The CF₃ group:
- Electron-withdrawing effect : Reduces electron density on the pyridine ring, enhancing resistance to oxidative degradation .
- Lipophilicity : Increases membrane permeability, as seen in kinase inhibitors like SB-202190 .
- Bioactivity : Stabilizes interactions with hydrophobic enzyme pockets (e.g., p38 MAP kinase) via fluorine-mediated hydrogen bonding .
Q. What strategies resolve contradictions in regiochemical assignments for triazolo-pyridine derivatives?
Conflicting substitution patterns are resolved by:
- Density Functional Theory (DFT) calculations : Predict and compare NMR chemical shifts with experimental data .
- Isotopic labeling : Use ¹⁵N-labeled precursors to trace nitrogen positions in the triazole ring .
- Crystallographic validation : Compare X-ray structures of intermediates and final products .
Q. How can researchers assess the compound’s potential as a kinase inhibitor?
Methodological approaches include:
- In vitro enzyme assays : Measure IC₅₀ values against target kinases (e.g., p38 MAPK) using fluorescence polarization .
- Molecular docking : Simulate binding interactions with kinase active sites (e.g., ATP-binding pockets) using software like AutoDock .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., chlorine, CF₃) and correlate changes with inhibitory activity .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
Critical factors include:
- Reagent stoichiometry : Excess chlorosulfonic acid (>1.5 eq.) ensures complete substitution at C-6 .
- Purification techniques : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to separate regioisomers .
- Byproduct management : Triethylammonium chloride salts (from Et₃N) must be filtered promptly to avoid side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
